3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one
Overview
Description
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoethylamine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.
Scientific Research Applications
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. The oxadiazole ring can participate in various chemical transformations, contributing to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one
- 3-(2-Iodoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one
- 3-(2-Fluoroethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one
Uniqueness
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs
Properties
IUPAC Name |
3-(2-bromoethyl)-5-methyl-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-4-7-8(3-2-6)5(9)10-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFXHRUCSYVTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)O1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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